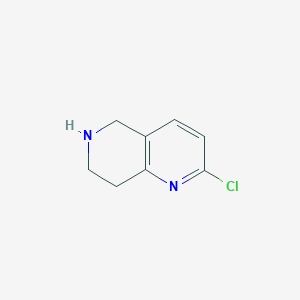

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDMQOQCJRLUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593905 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210539-05-2 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Heterocycle

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Core Scaffold in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that has emerged as a highly valued building block for researchers, scientists, and drug development professionals. Its unique bicyclic structure, combining a pyridine ring with a saturated piperidine ring, offers a three-dimensional architecture that is frequently sought in the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 2-position provides a versatile chemical handle for extensive derivatization, making it a "privileged scaffold" in medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, reactivity, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development programs. It serves as an essential intermediate in the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system, viral enzymes, and nuclear receptors.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its handling, reaction design, and analytical characterization. The molecule is most commonly available as a hydrochloride salt to improve its stability and handling characteristics.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | This compound | This compound;hydrochloride | [2][3] |

| CAS Number | 210539-05-2 | 766545-20-4 | [2][3][4] |

| Molecular Formula | C₈H₉ClN₂ | C₈H₁₀Cl₂N₂ | [3][4] |

| Molecular Weight | 168.62 g/mol | 205.08 g/mol | [2][3][4] |

| Appearance | Solid (Typical) | White to off-white solid | [2] |

| SMILES | C1CNCC2=C1N=C(C=C2)Cl | C1CNCC2=C1N=C(C=C2)Cl.Cl | [2][3] |

| InChI | InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H | [2][3] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon), protected from light | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |

Synthesis and Manufacturing Insights

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical process, with several strategies developed to access this scaffold efficiently. While multiple routes exist for the broader naphthyridine family, including cobalt-catalyzed [2+2+2] cyclizations and variations of the Friedländer synthesis, a common and scalable approach for this specific scaffold often involves a multi-step sequence starting from readily available pyridine derivatives.[5][6]

One notable asymmetric synthesis was developed for the core of TAK-828F, a potent RORγt inverse agonist.[7][8] This pathway highlights modern synthetic strategies, including Heck-type vinylation and enantioselective hydrogenation, to construct the chiral tetrahydronaphthyridine ring system.

Below is a generalized workflow illustrating a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of the target scaffold.

Chemical Reactivity: A Hub for Molecular Diversity

The true value of this compound in drug discovery lies in its predictable and versatile reactivity. The molecule possesses two primary sites for chemical modification: the electrophilic C2-position and the nucleophilic N6-amine.

-

Nucleophilic Aromatic Substitution (SNAr) at C2 : The electron-withdrawing nature of the pyridine nitrogen atoms activates the C2-position, making the chloro-substituent an excellent leaving group. This allows for facile displacement by a wide array of nucleophiles, including amines, alcohols, and thiols, providing the primary route to generate diverse libraries of analogs.[2]

-

N6-Amine Functionalization : The secondary amine in the piperidine ring is nucleophilic and can be readily functionalized. Common reactions include:

-

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

-

Boc Protection : Installation of a tert-butyloxycarbonyl (Boc) group is a common strategy to temporarily block the N6-amine's reactivity, allowing for selective chemistry at the C2-position. The Boc group can then be removed under acidic conditions.

-

-

Palladium-Catalyzed Cross-Coupling : The C-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to introduce complex aryl, heteroaryl, or alkyl groups.

Caption: Key reactivity pathways for chemical diversification.

Core Applications in Drug Discovery

The tetrahydronaphthyridine scaffold derived from this chloro-intermediate is present in numerous potent and selective therapeutic agents.

HIV-1 Integrase Inhibition

A significant application of this scaffold is in the development of inhibitors for HIV-1 integrase, a critical enzyme for viral replication.[2] Derivatives of 8-hydroxy-[2][4]naphthyridine have been designed that potently inhibit the strand transfer process catalyzed by integrase.[9] More recently, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been instrumental in creating a new class of HIV-1 inhibitors known as integrase-allosteric site inhibitors (INLAIs), which bind to the enzyme's LEDGF/p75-binding site and induce aberrant multimerization.[10]

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a master regulator of Th17 cell differentiation and is a key target for treating autoimmune diseases like psoriasis and inflammatory bowel disease. The asymmetric synthesis of TAK-828F, a potent and selective RORγt inverse agonist, prominently features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[7][8] The specific stereochemistry and conformation provided by this core are critical for its high-affinity binding and biological activity.

Broader Therapeutic Potential

Beyond these well-defined roles, the broader naphthyridine class of compounds has been investigated for a range of other pharmacological activities. Preliminary studies suggest potential for developing derivatives with antimicrobial and anticancer properties, making this compound a versatile starting point for diverse discovery programs.[2]

Exemplar Experimental Protocol: Boc Protection of the N6-Amine

This protocol describes a standard, self-validating procedure for protecting the secondary amine, a crucial first step in many synthetic sequences to enable selective C2-functionalization.

Objective: To synthesize tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound hydrochloride.

-

Solvent Addition: Add anhydrous DCM to dissolve or suspend the starting material (approx. 0.1 M concentration).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (TEA or DIPEA) dropwise. The purpose of the base is twofold: to neutralize the hydrochloride salt and to scavenge the acid byproduct generated during the reaction.

-

Reagent Addition: While maintaining the temperature at 0 °C, add a solution of Boc₂O in DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any remaining acidic species.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected product.

Structural Characterization

The identity and purity of this compound and its derivatives are confirmed using a suite of standard spectroscopic techniques.[2]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, providing detailed information about the hydrogen and carbon framework.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern medicine. Its robust synthesis, predictable reactivity, and structurally privileged core have cemented its role as a critical intermediate for drug discovery professionals. From combating HIV to modulating the immune system, the derivatives originating from this scaffold continue to push the boundaries of therapeutic innovation. A thorough understanding of its chemical properties and reactivity is paramount for any researcher aiming to leverage its vast potential in the development of next-generation pharmaceuticals.

References

- This compound hydrochloride - Smolecule. (2023-08-15).

- 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one - CymitQuimica.

- CAS 1226898-93-6 | 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one - Synblock.

- This compound hydrochloride - Sigma-Aldrich.

- This compound | C8H9ClN2 - PubChem.

- This compound hydrochloride - Chemdad.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020-07-23).

- This compound - MySkinRecipes.

- Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations - ACS Publications.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI.

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC.

- 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile - CymitQuimica.

- This compound hydrochloride - PubChemLite.

- This compound hydrochloride.

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.

- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. (2006-07-15).

- Azaindole synthesis - Organic Chemistry Portal.

- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020-07-23).

- This compound hydrochloride - MySkinRecipes.

- Design and synthesis of 8-hydroxy-[2][4]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed.

- 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019-01-17).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy this compound hydrochloride | 766545-20-4 [smolecule.com]

- 3. This compound | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

basic properties of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Core Properties and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. As a derivative of the naphthyridine bicyclic system, its unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development. The insights herein are grounded in established chemical principles and supported by available literature, offering a technical foundation for its use as a key building block in synthetic endeavors.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is paramount for reproducible scientific research. This compound is defined by a specific arrangement of atoms and bonds, giving rise to its distinct properties.

The core of the molecule is a tetrahydronaphthyridine system, which consists of two fused six-membered rings containing nitrogen atoms at positions 1 and 6.[1] The "tetrahydro" designation indicates that one of the rings is saturated. A chlorine atom is substituted at the 2-position of the aromatic pyridine ring, which is a key feature influencing its reactivity.

Caption: 2D structure of this compound.

Table 1: Core Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 210539-05-2 | [2][3] |

| Molecular Formula | C₈H₉ClN₂ | [2][3] |

| Molecular Weight | 168.62 g/mol | [2] |

| Canonical SMILES | C1CNCC2=C1N=C(C=C2)Cl | [2] |

| InChI | InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 | [2] |

| InChIKey | CQDMQOQCJRLUQN-UHFFFAOYSA-N |[2] |

The compound is also frequently handled and supplied as a hydrochloride salt (CAS No. 766545-20-4), which enhances its stability and solubility in aqueous media.[1][4] The molecular formula of the hydrochloride salt is C₈H₁₀Cl₂N₂ with a corresponding molecular weight of 205.08 g/mol .[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its solubility, permeability, and overall suitability as a drug candidate or synthetic intermediate.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Description | Source(s) |

|---|---|---|---|

| XLogP3 | 1.3 | A measure of lipophilicity (octanol-water partition coefficient). A value between 1.0 and 1.5 indicates moderate lipophilicity. | [2][5] |

| Boiling Point | 284.8 ± 40.0 °C (at 760 mmHg) | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | [5][6] |

| Density | 1.226 ± 0.06 g/cm³ | Mass per unit volume. | [5] |

| Polar Surface Area (PSA) | 24.9 Ų | The sum of surfaces of polar atoms in a molecule; influences membrane permeability. | [2][5] |

| Heavy Atom Count | 11 | The number of non-hydrogen atoms in the molecule. |[1] |

The moderate lipophilicity, as indicated by the LogP value, suggests a balance between hydrophobic and hydrophilic characteristics, which is often a desirable trait in drug design for achieving adequate membrane permeability and aqueous solubility.[1]

Reactivity and Chemical Synthesis

The chemical behavior of this compound is largely dictated by the electrophilic nature of the chloro-substituted pyridine ring and the nucleophilic secondary amine in the saturated ring.

Core Reactivity

The chlorine atom at the C2 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) . This is the most significant reaction pathway for this molecule, allowing for the introduction of a wide variety of functional groups.

-

Nucleophilic Substitution : The chlorine can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of derivatives.[1]

-

Cyclization Reactions : The bifunctional nature of the molecule allows it to be used in cyclization reactions to form more complex, polycyclic structures.[1]

-

Reduction : The tetrahydropyridine ring can potentially undergo further reduction, although this is less common than reactions at the chloro-position.[1]

Caption: General reactivity via Nucleophilic Aromatic Substitution (SNAr).

Synthetic Methodologies

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a topic of significant research interest. While multiple routes exist, a general strategy involves the construction of the bicyclic core followed by functionalization.

A notable and innovative approach for creating related chiral tetrahydronaphthyridine scaffolds was developed for the synthesis of the RORγt inverse agonist, TAK-828F.[7][8][9] This advanced synthesis highlights the modern techniques applicable to this class of compounds and features several key transformations:

-

Heck-type Vinylation : An atom-economical reaction of a chloropyridine precursor with ethylene gas.[7][8]

-

One-Pot Cyclization/Amination : An unprecedented formation of a dihydronaphthyridine intermediate from a 3-acyl-2-vinylpyridine mediated by ammonia.[7][8]

-

Enantioselective Transfer Hydrogenation : A ruthenium-catalyzed reduction to establish the crucial chiral center, representing a pioneering method for this specific scaffold.[7][8]

This state-of-the-art route is chromatography-free, making it highly efficient and scalable for manufacturing.[7][9] More traditional methods for forming the naphthyridine core, such as the Skraup reaction, have also been reported for the parent 1,6-naphthyridine system.[10]

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized, illustrative protocol for the substitution of the chloro group. Note: This is a conceptual workflow and must be adapted and optimized for specific nucleophiles and reaction conditions.

-

Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents : Add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq) to the solution.

-

Heating : Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time must be determined empirically, often by monitoring the reaction progress using TLC or LC-MS.

-

Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-substituted derivative.

Sources

- 1. Buy this compound hydrochloride | 766545-20-4 [smolecule.com]

- 2. This compound | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound hydrochloride - [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.org [acs.org]

Part 1: Core Physicochemical and Structural Characterization

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and its Strategic Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. We will delve into the core attributes that make this heterocyclic compound a valuable intermediate in the synthesis of complex, high-value therapeutic agents.

This compound is a synthetic organic compound built upon the 1,6-naphthyridine core, which is recognized as a privileged scaffold in medicinal chemistry. Its structure is characterized by a bicyclic system containing two nitrogen atoms, a reactive chloro-substituent on the pyridine ring, and a fully saturated piperidine ring. This unique combination of features dictates its reactivity and utility as a versatile building block.

The compound is most commonly available as a free base or as a hydrochloride salt, a critical distinction for experimental design, particularly concerning solubility and reactivity. The nitrogen atoms within the bicyclic framework possess lone pairs of electrons, conferring basic character to the molecule.[1]

Table 1: Chemical Identifiers and Properties

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| CAS Number | 210539-05-2[2] | 766545-20-4[1][3][4] |

| Molecular Formula | C₈H₉ClN₂[2] | C₈H₁₀Cl₂N₂[1] |

| Molecular Weight | 168.62 g/mol [2] | 205.08 g/mol [1] |

| IUPAC Name | This compound[2] | This compound;hydrochloride[1] |

| SMILES | C1CNCC2=C1N=C(C=C2)Cl[2] | C1CNCC2=C1N=C(C=C2)Cl.Cl[1] |

| Predicted Boiling Point | 284.8±40.0 °C at 760 mmHg[5][6] | Not Applicable |

| Storage Conditions | 2-8°C, under inert gas, protected from light[4][6] | 2-8°C, under inert gas[4] |

Structural elucidation of this compound and its derivatives relies on a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon framework, Mass Spectrometry (MS) for confirming molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy for identifying functional groups.[1]

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from both the synthetic accessibility of its core structure and the specific reactivity imparted by the chloro-substituent.

Core Synthesis Strategies

While numerous methods exist for constructing naphthyridine rings, modern approaches prioritize efficiency, scalability, and stereochemical control.[7][8]

Strategy A: Asymmetric Synthesis via Enantioselective Hydrogenation

A highly elegant and scalable synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed for the production of the RORγt inverse agonist TAK-828F.[9][10][11] This approach avoids chromatographic purification, making it suitable for large-scale manufacturing.[9][10] The key transformations are:

-

Heck-Type Vinylation: An atom-economical coupling of a chloropyridine precursor with ethylene gas to install the required vinyl group.[9][10]

-

Ammonia-Mediated Cyclization: An unprecedented and direct formation of the dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine precursor.[9][10]

-

Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes the crucial stereocenter with high enantioselectivity, yielding the final tetrahydronaphthyridine core.[9][10]

Strategy B: Cobalt-Catalyzed [2+2+2] Cycloaddition

An alternative and efficient route involves the intramolecular [2+2+2] cyclization of dialkynylnitriles.[12] This method, often promoted by microwave irradiation, provides rapid access to the 5,6,7,8-tetrahydro-1,6-naphthyridine system from acyclic precursors.[12] The strategy is powerful for generating molecular diversity as substituents can be readily incorporated into the starting materials.

Key Reactivity Profile

The primary site of reactivity on this compound is the C2-position, where the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . This reaction is the cornerstone of its application as a building block, allowing for the facile introduction of a wide array of functional groups and molecular fragments.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position towards attack by nucleophiles. This enables chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is fundamental to building the complex molecules required for drug discovery programs.

Part 3: Strategic Applications in Drug Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is present in several clinically relevant therapeutic agents, underscoring its status as a valuable pharmacophore.

Case Study 1: RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a master transcription factor that drives the differentiation of Th17 cells, which are pivotal in the pathology of numerous autoimmune diseases like psoriasis and inflammatory bowel disease.[9] Inhibiting the function of RORγt is therefore a highly sought-after therapeutic strategy.

The compound TAK-828F, a potent and selective RORγt inverse agonist, is built upon a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core.[9] This scaffold correctly orients the appended indane and cyclobutane moieties for high-affinity binding to the receptor, leading to the suppression of inflammatory cytokine production.[9]

Case Study 2: Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential viral enzyme for replication, making it a prime target for antiviral therapy.[13] A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), does not target the active site but rather the binding site for the host protein LEDGF/p75.[14]

A series of potent ALLINIs was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[14] These molecules bind within the LEDGF/p75 pocket, promoting aberrant multimerization of the integrase enzyme and disrupting its function, thereby potently inhibiting HIV-1 replication.[14] This mechanism provides an alternative strategy to combat drug resistance that may arise with active-site inhibitors.

Part 4: Experimental Protocols and Safe Handling

The successful use of this compound requires adherence to standard laboratory procedures for air- and moisture-sensitive reactions, as well as appropriate safety protocols.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction. It is a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical methods.

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0-3.0 eq).

-

Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). The reaction concentration is typically between 0.1 and 0.5 M.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the desired 2-amino-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling Guidelines

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[4][6] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically vital building block for modern drug discovery. Its well-defined reactivity, coupled with scalable and enantioselective synthetic routes to its core structure, provides medicinal chemists with a reliable platform for constructing novel therapeutics. As demonstrated by its role in the development of potent RORγt and HIV-1 integrase inhibitors, this scaffold enables the precise molecular architecture required to address complex and significant biological targets. Its continued application is poised to contribute to the next generation of innovative medicines.

References

- PubChem. This compound.

- National Institutes of Health (NIH). (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J Org Chem.

- MySkinRecipes. This compound.

- ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.

- PubChemLite. This compound hydrochloride.

- ChemSrc. This compound hydrochloride.

- Chemdad. This compound hydrochloride.

- ACS Publications. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.

- MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- MySkinRecipes. This compound hydrochloride.

- MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

- PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.

- National Institutes of Health (NIH). (2004, August 3). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.

- PubMed. Design and synthesis of 8-hydroxy-[1][6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells.

- ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- ACE Biolabs. This compound hydrochloride.

Sources

- 1. Buy this compound hydrochloride | 766545-20-4 [smolecule.com]

- 2. This compound | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eMolecules this compound hydrochloride | Fisher Scientific [fishersci.com]

- 4. This compound HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

structure elucidation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 1,6-naphthyridine core represents a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds. The specific derivative, this compound, serves as a crucial synthetic intermediate for crafting more complex molecules with potential applications in neuroscience, oncology, and infectious diseases.[1][2] Its reactivity, governed by the chloro-substituent and the nucleophilic secondary amine, makes it a versatile building block.[1]

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. As a self-validating system, this workflow demonstrates how orthogonal analytical techniques are synergistically employed not merely to identify a compound, but to build an irrefutable case for its precise atomic connectivity and constitution. We will proceed from initial mass and formula determination to a detailed mapping of the molecular framework and final confirmation of its functional group architecture.

Chemical Identity:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₈H₉ClN₂[3]

-

Molecular Weight: 168.62 g/mol [3]

-

CAS Number: 210539-05-2[3]

Part 1: Foundational Analysis - Mass Spectrometry

The initial step in any structure elucidation is to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision for this task, while fragmentation analysis offers the first clues to the molecule's substructures.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation: Confirming the Elemental Formula

The primary objective is to match the experimentally observed accurate mass of the [M+H]⁺ ion with its theoretical value. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at [M+H+2]⁺ is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

| Parameter | Theoretical Value | Experimental Value | Deviation (ppm) |

| [M(C₈H₉³⁵ClN₂)+H]⁺ | 169.0527 | To be determined | < 5 |

| [M(C₈H₉³⁷ClN₂)+H]⁺ | 171.0498 | To be determined | < 5 |

A successful HRMS analysis will yield an experimental mass that allows for the unambiguous assignment of the molecular formula C₈H₉ClN₂.

Protocol 2: Electron Ionization - Mass Spectrometry (EI-MS) for Fragmentation

-

Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a standard EI source (70 eV).

-

Analysis: The high energy of EI induces reproducible fragmentation, providing a characteristic "fingerprint" of the molecule.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable resulting fragments. For this compound, key fragmentation pathways can be predicted.

| m/z (³⁵Cl) | Proposed Fragment Structure | Notes |

| 168 | [C₈H₉ClN₂]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [C₈H₉N₂]⁺ | Loss of a chlorine radical, a common fragmentation for chloro-aromatics. |

| 141 | [C₇H₉ClN]⁺˙ | Loss of hydrogen cyanide (HCN) from the pyridine ring.[4] |

| 140 | [C₆H₅ClN₂]⁺˙ | Retro-Diels-Alder (RDA) type fragmentation with loss of ethene from the saturated ring. |

Part 2: The Cornerstone of Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen and carbon framework.[5]

Protocol 3: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).

-

Experiments:

-

¹H NMR: Acquire standard proton spectra to identify chemical shifts, coupling constants (J-values), and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling relationships.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments.

-

Predicted NMR Data and Interpretation

The expected NMR spectra will reflect the molecule's distinct aromatic and aliphatic regions.

| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Integration | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~155 | - | - | - | - |

| 3 | ~120 | ~7.0 | d | 1H | C2, C4, C4a |

| 4 | ~138 | ~7.8 | d | 1H | C2, C3, C8a |

| 4a | ~125 | - | - | - | - |

| 5 | ~45 | ~3.5 | t | 2H | C4, C7, C8a |

| 6 | - | ~2.0 (broad) | s | 1H | C5, C7 |

| 7 | ~28 | ~3.0 | t | 2H | C5, C8a |

| 8 | ~40 | ~4.2 | s | 2H | C4a, C7 |

| 8a | ~150 | - | - | - | - |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.

The HMBC experiment is the linchpin that connects the puzzle pieces. For instance, correlations from the aliphatic protons at position 8 (H-8) to the aromatic carbons (C-4a and C-8a) definitively prove the fusion of the two rings.

// Invisible nodes for HMBC arrows H8 [pos="1.5,0.8!", label="H-8"]; H5 [pos="0.4,2.0!", label="H-5"]; H4 [pos="2.8,2.7!", label="H-4"]; C4a [pos="1.9,1.8!"]; C8a [pos="1.2,1.5!"]; C7 [pos="0.5,1.1!"]; C8a_2 [pos="1.2,1.5!"]; C2 [pos="2.5,1.2!"];

H8 -> C4a [label="³J", fontcolor="#EA4335"]; H8 -> C7 [label="²J", fontcolor="#34A853"]; H5 -> C4a [label="³J", fontcolor="#EA4335"]; H5 -> C7 [label="²J", fontcolor="#34A853"]; H4 -> C8a_2 [label="³J", fontcolor="#EA4335"]; H4 -> C2 [label="²J", fontcolor="#34A853"]; } केंद Caption: Key HMBC correlations confirming the ring fusion.

Part 3: Functional Group Verification - Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure.

Protocol 4: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | N-H Stretch | Secondary Amine (in the tetrahydro-ring) |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1600, ~1570 | C=C and C=N Stretch | Naphthyridine Ring |

| ~1250 | C-N Stretch | Aromatic/Aliphatic Amine |

| ~750 | C-Cl Stretch | Aryl Halide |

The presence of a distinct N-H stretch alongside aromatic and aliphatic C-H stretches provides strong, corroborating evidence for the tetrahydronaphthyridine core.

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the three-dimensional electron density of the molecule.[6][7]

Protocol 5: X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane) is a common method to obtain diffraction-quality single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[6]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined to yield precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would definitively confirm the connectivity of the 2-chloro-substituted pyridine ring fused to the piperidine-like saturated ring, leaving no structural ambiguity.

Conclusion: A Synthesis of Orthogonal Data

The is a clear demonstration of a foundational principle in chemical analysis: the necessity of a multi-technique, self-validating workflow.

// Nodes Start [label="Unknown Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS & EI-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRAY [label="X-ray Crystallography\n(Optional, Definitive)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,dashed"]; Conclusion [label="Confirmed Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with information Start -> MS [label="Molecular Formula\n& Fragmentation"]; MS -> NMR [label="Formula guides\nNMR assignment"]; NMR -> IR [label="Connectivity guides\nfunctional group check"]; IR -> Conclusion [label="Functional groups\nconfirmed"]; NMR -> Conclusion [label="Definitive Connectivity"]; NMR -> XRAY [label="Structure for\nphasing model"]; XRAY -> Conclusion [style=dashed, label="Absolute Proof"]; } केंद Caption: Integrated workflow for structure elucidation.

Mass spectrometry establishes the molecular formula and provides initial structural clues. NMR spectroscopy then meticulously maps the atomic framework and stereochemistry. Finally, IR spectroscopy confirms the functional groups present. Together, these techniques provide a cohesive and interlocking dataset that validates the proposed structure with an exceptionally high degree of confidence, with X-ray crystallography available as the final arbiter if required. This rigorous approach ensures the scientific integrity required for advancing research and development.

References

- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.

- National Institutes of Health (NIH). (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- bac-lac.gc.ca. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES.

- National Institutes of Health (NIH). (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.

- CORE. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.

- PubChem. (n.d.). This compound.

- PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.

- ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

- PubChem. (n.d.). 1,6-Naphthyridine.

- PubChemLite. (n.d.). This compound hydrochloride.

- MySkinRecipes. (n.d.). This compound.

- Chemdad. (n.d.). This compound hydrochloride.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.

- National Institutes of Health (NIH). (n.d.). X Ray crystallography.

- ResearchGate. (n.d.). X-ray crystallographic data of compounds 6-9.

- Wikipedia. (n.d.). X-ray crystallography.

- YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement.

- ResearchGate. (2025, August 6). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

Sources

- 1. Buy this compound hydrochloride | 766545-20-4 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Characteristics of 2,7-Naphthyridines | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Pivotal Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic building block of significant interest in medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and critical role as a scaffold in the development of novel therapeutics, with a particular focus on its application in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic framework, combined with the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal starting point for the design of potent and selective modulators of various physiological pathways. The introduction of a chlorine atom at the 2-position of this scaffold, yielding this compound, provides a crucial handle for further chemical modifications, significantly enhancing its versatility as a synthetic intermediate.

The primary utility of this chlorinated heterocycle lies in its reactivity, particularly the susceptibility of the chloro group to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the pharmacokinetic profile of its derivatives.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | PubChem[1][2] |

| Molecular Formula | C₈H₉ClN₂ | PubChem[1][2] |

| Molecular Weight | 168.62 g/mol | PubChem[1][2] |

| CAS Number | 210539-05-2 | PubChem[1] |

| Appearance | Expected to be a solid at room temperature. | General knowledge |

| Boiling Point | 284.8±40.0 °C at 760 mmHg (Predicted) | MySkinRecipes[3] |

| LogP (calculated) | 1.0 to 1.5 | Smolecule[4] |

| Storage | Store at 2-8 °C, protected from light, under inert gas. | MySkinRecipes[3] |

The hydrochloride salt of this compound is also commonly used and has a molecular formula of C₈H₁₀Cl₂N₂ and a molecular weight of 205.08 g/mol [4][5].

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Methodological Overview

One prominent approach involves a Pictet-Spengler type reaction. For instance, the synthesis of a related tetrahydronaphthyridine core for TAK-828F started from 2-methoxy-6-methylpyridine[1][6]. This highlights a common strategy of constructing the saturated ring onto a pre-functionalized pyridine ring.

Another innovative approach for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles[7]. This method offers an efficient route to this heterocyclic system.

Illustrative Synthetic Pathway to a Precursor

To provide a practical context, the following is a summarized experimental protocol for the synthesis of a key precursor, 2-chloro-6-methoxynicotinoyl chloride, which could be a starting material for elaboration into the target molecule. This protocol is adapted from the synthetic route towards TAK-828F[1][6].

Step 1: Synthesis of 2-chloro-6-methoxynicotinoyl chloride

A round-bottom flask is charged with 2-chloro-6-methoxynicotinic acid and thionyl chloride (SOCl₂). The mixture is heated to 60 °C for 3 hours with stirring. After the reaction is complete, the volatile components are removed using a rotary evaporator to yield the crude product, which is often used in the subsequent step without further purification due to its moisture sensitivity[1][6].

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While specific experimental spectra for the title compound are not widely published, we can predict the key features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydro- portion of the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns dictated by their coupling with adjacent protons. The aliphatic protons at positions 5, 7, and 8 would appear in the upfield region (typically 2.5-4.5 ppm), likely as multiplets due to their coupling with each other.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbons of the aromatic ring would resonate in the downfield region (above 110 ppm), with the carbon bearing the chlorine atom being significantly influenced. The aliphatic carbons would appear in the upfield region. For comparison, the ¹³C NMR data for the precursor, 2-chloro-6-methoxynicotinoyl chloride, shows signals at δ 165.9, 163.4, 150.3, 145.2, 121.2, 109.8, and 55.2 ppm[1][6].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 168. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak would be observed due to the natural isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of a chlorine radical, and cleavage of the tetrahydro- ring.

Applications in Medicinal Chemistry: A Focus on RORγt Inhibition

The most prominent application of the this compound scaffold is in the development of inhibitors for Retinoid-related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases[6].

Mechanism of Action in RORγt Inhibition

Derivatives of this compound act as inverse agonists of RORγt. They bind to the ligand-binding domain of the receptor and stabilize a conformation that is unfavorable for the recruitment of coactivator proteins, thereby repressing the transcription of RORγt target genes, such as those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. The tetrahydronaphthyridine core serves as a rigid scaffold to correctly position the pharmacophoric elements that interact with key residues in the RORγt ligand-binding pocket. The chloro-substituent at the 2-position is a crucial attachment point for side chains that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

// Nodes RORgt [label="RORγt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coactivator [label="Coactivator", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="ROR Response Element\n(DNA)", shape=cds, fillcolor="#F1F3F4"]; Transcription [label="Gene Transcription\n(e.g., IL-17)", shape=note, fillcolor="#F1F3F4"]; Th17 [label="Th17 Cell\nDifferentiation &\nInflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Chloro-5,6,7,8-tetrahydro-\n1,6-naphthyridine Derivative", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RORgt -> Coactivator [label="Binds to", dir=none]; {RORgt, Coactivator} -> DNA [label="Complex binds"]; DNA -> Transcription [label="Initiates"]; Transcription -> Th17;

Inhibitor -> RORgt [label="Binds & blocks\ncoactivator recruitment", color="#EA4335", style=bold]; } caption [label="Mechanism of RORγt Inhibition.", shape=plaintext, fontcolor="#202124"];

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its robust scaffold and the reactive chloro-handle provide a powerful platform for the synthesis of complex molecules with tailored biological activities. The successful application of this scaffold in the development of potent RORγt inverse agonists for the treatment of autoimmune diseases underscores its significance. Future research will likely continue to explore the potential of this and related tetrahydronaphthyridine scaffolds in targeting a broader range of biological targets, further solidifying their status as privileged structures in drug discovery.

References

- Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.

- Chemdad. (n.d.). This compound HYDROCHLORIDE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-chloro-5,6,7,8-tetrahydro-4-methyl-1,6-Naphthyridine | 1421253-94-2 [m.chemicalbook.com]

- 4. smolecule.com [smolecule.com]

- 5. This compound HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Tetrahydronaphthyridine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydronaphthyridine core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a remarkable versatility to interact with a wide array of biological targets. The unique three-dimensional architecture and electronic properties of the tetrahydronaphthyridine nucleus provide a robust framework for the design of novel therapeutic agents across diverse disease areas. This technical guide offers an in-depth exploration of the significant biological activities associated with tetrahydronaphthyridine derivatives, delving into their mechanisms of action, and providing practical insights for researchers in the field.

A Spectrum of Biological Activities: From Combating Cancer to Protecting Neurons

Tetrahydronaphthyridine derivatives have demonstrated a broad and compelling range of pharmacological effects. Their ability to modulate the function of key proteins implicated in various pathologies underscores their potential as lead compounds in drug discovery programs.

Anticancer Activity: Targeting the Machinery of Malignancy

Several tetrahydronaphthyridine derivatives have exhibited potent anticancer properties, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1]

Mechanism of Action: A primary mode of anticancer action for some tetrahydronaphthyridine derivatives is the inhibition of critical enzymes involved in cancer cell survival and proliferation, such as protein kinases.[2][3] By binding to the ATP-binding site of these kinases, they can block downstream signaling pathways that drive cell cycle progression and angiogenesis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4]

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [6][7]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydronaphthyridine derivative in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat. Tetrahydronaphthyridine derivatives have shown promise as a novel class of antimicrobial agents.[8][9]

Mechanism of Action: A key target for the antibacterial activity of some tetrahydronaphthyridine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[10][11][12][13][14] By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. This mechanism is distinct from many existing classes of antibiotics, offering a potential advantage against resistant strains.

Table 1: Examples of Antimicrobial Tetrahydronaphthyridine Derivatives and their Activity

| Compound Class | Target Organism | Mechanism of Action | Reported Activity (MIC/IC50) | Reference |

| Spiropyrimidinetriones | Mycobacterium tuberculosis | DNA Gyrase Inhibition | Varies with substitution | [10][11] |

| Triazole-substituted derivatives | Bacillus subtilis | DNA Gyrase Inhibition | IC50 range: 1.7–13.2 µg/mL | [9] |

| Carboxylic acid amides | Escherichia coli | Not fully elucidated | Good bactericidal action | [9] |

Neuroprotective Effects: Shielding the Brain from Damage

Neurodegenerative diseases and ischemic events pose a significant burden on global health. Tetrahydronaphthyridine derivatives have demonstrated neuroprotective properties in various experimental models.

Mechanism of Action: The neuroprotective effects of these compounds are often multifactorial. Some derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like dopamine and serotonin.[15][16][17] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters, which can have neuroprotective and antidepressant effects. Additionally, some derivatives have been shown to modulate signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt and Nrf2-ARE pathways.[18][19][20][21]

Diagram 1: Simplified Signaling Pathway for MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by a tetrahydronaphthyridine derivative increases neurotransmitter availability.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[15][16][22][23]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Methodology: [22]

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), substrate stock solution, HRP solution, and Amplex® Red solution.

-

Compound Preparation: Prepare serial dilutions of the tetrahydronaphthyridine derivative and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay Reaction: In a 96-well plate, add the assay buffer, HRP, and Amplex® Red to each well. Then add the test compound or control, followed by the MAO enzyme (MAO-A or MAO-B).

-

Initiate Reaction: Start the reaction by adding the substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of many diseases. Tetrahydronaphthyridine derivatives have been investigated for their potential to modulate inflammatory responses.

Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of some of these derivatives is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[24] TNF-α is a central mediator of inflammation, and its inhibition can have broad therapeutic benefits. The inhibition of TNF-α production can occur through the modulation of signaling pathways like NF-κB and p38 MAPK.

Experimental Protocol: TNF-α Inhibition Assay using ELISA

This protocol quantifies the inhibitory effect of a compound on TNF-α production in a cell-based assay using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25][26][27][28]

Principle: An ELISA is used to measure the concentration of TNF-α secreted by cells (e.g., macrophages) in response to an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydronaphthyridine derivative for a pre-determined time.

-

Stimulation: Stimulate the cells with LPS to induce TNF-α production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After an incubation period, collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

-

Add the collected cell supernatants and a standard curve of known TNF-α concentrations to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Cardiovascular Effects: Modulating Heart and Vessel Function

Certain tetrahydronaphthyridine and related tetrahydroisoquinoline derivatives have shown potential in modulating cardiovascular function.[29][30][31]

Mechanism of Action: Some of these compounds can act as calcium channel blockers.[29][30] By inhibiting the influx of calcium into vascular smooth muscle cells and cardiac cells, they can induce vasodilation (lowering blood pressure) and reduce heart rate. This makes them potential candidates for the treatment of hypertension and other cardiovascular disorders.

Diagram 2: Experimental Workflow for Evaluating Biological Activities

Sources

- 1. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]

- 26. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]

- 28. raybiotech.com [raybiotech.com]

- 29. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Chloro Substituent in 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules. Its rigid, three-dimensional structure is of significant interest to medicinal chemists, particularly in the development of therapeutics targeting a range of diseases.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacological properties.

This guide focuses on a key synthetic intermediate: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine . The chloro substituent at the C2 position serves as a highly versatile and reactive handle. Its strategic importance lies in its ability to be displaced or to participate in cross-coupling reactions, enabling the introduction of a diverse array of functional groups. The inherent electron-deficient nature of the pyridine ring system renders the C2 position particularly susceptible to chemical modification, making this chloro-derivative an invaluable building block for generating compound libraries in drug discovery programs.[3]

This document provides a detailed exploration of the principal reaction pathways involving the C2-chloro group, offering mechanistic insights, field-proven experimental protocols, and comparative data to guide researchers in leveraging this versatile substrate.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a foundational reaction for functionalizing electron-deficient (hetero)aromatic rings. For this compound, this pathway is particularly efficient due to the electronic properties of the pyridyl system.

Mechanistic Rationale & Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide) on the electron-poor carbon atom at the C2 position. The electronegative nitrogen atom at position 1 inductively withdraws electron density, activating the C2 position for attack.

-

Formation of Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.[6]

-

Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a competent leaving group, yielding the substituted product.

This pathway is favored because the energetic barrier to forming the stabilized Meisenheimer complex is readily overcome, making it a reliable method for introducing a range of nucleophiles under relatively mild conditions.

Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the amination of the title compound, a common transformation in medicinal chemistry.

Objective: To synthesize 2-(benzylamino)-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-